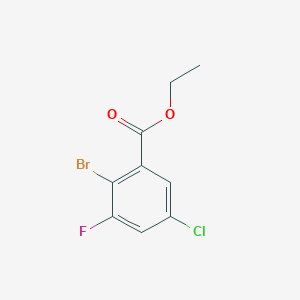

Ethyl 2-bromo-5-chloro-3-fluorobenzoate

Description

Ethyl 2-bromo-5-chloro-3-fluorobenzoate (C₉H₇BrClFO₂) is a halogenated benzoate derivative featuring a bromine atom at position 2, chlorine at position 5, and fluorine at position 3 on the benzene ring, with an ethyl ester group at the carboxyl position. Its synthesis typically involves multi-step reactions, including esterification of 2-bromo-5-chloro-3-fluorobenzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) . Industrial production employs continuous flow reactors and advanced purification techniques to enhance yield and purity.

The compound exhibits diverse reactivity, participating in nucleophilic substitutions (e.g., bromine replacement by amines or thiols), reductions (e.g., ester-to-alcohol conversion), and oxidations (e.g., ester-to-carboxylic acid conversion) . Its halogen substituents enhance electrophilicity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H7BrClFO2 |

|---|---|

Molecular Weight |

281.50 g/mol |

IUPAC Name |

ethyl 2-bromo-5-chloro-3-fluorobenzoate |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4H,2H2,1H3 |

InChI Key |

DXMCGGINTPRGCN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-chloro-3-fluorobenzoate can be synthesized through a multi-step process involving the esterification of 2-bromo-5-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation: Oxidative reactions can convert the ester group to carboxylic acid or other oxidized forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 2-bromo-5-chloro-3-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-chloro-3-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors. The halogen substituents (bromine, chlorine, and fluorine) can influence the compound’s reactivity and binding affinity to various molecular targets, affecting pathways involved in biological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The unique properties of Ethyl 2-bromo-5-chloro-3-fluorobenzoate emerge when compared to structurally related halogenated benzoates. Below is a detailed comparison:

Table 1: Comparison of this compound with Analogous Compounds

Key Findings from Comparative Studies:

Halogen Positioning : The placement of bromine, chlorine, and fluorine significantly impacts reactivity. For example, bromine at position 2 (as in the target compound) increases susceptibility to nucleophilic substitution compared to bromine at position 4 .

Functional Group Effects: Ester Groups: Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and metabolic stability . Amino/Cyano Groups: Amino groups enhance hydrogen bonding in biological systems, while cyano groups improve electrophilicity for synthetic applications .

Biological Activity: Antimicrobial activity is most pronounced in compounds with halogens at positions 2 and 5 (e.g., this compound) due to optimized interactions with microbial enzymes .

Biological Activity

Ethyl 2-bromo-5-chloro-3-fluorobenzoate (C₉H₈BrClF O₂) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in biochemical assays and as a chemical probe. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with bromine, chlorine, and fluorine substituents on the aromatic ring. The unique combination of these halogens significantly influences its chemical reactivity and biological properties, making it a subject of interest in various fields of research.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The halogen substituents can enhance or inhibit these interactions depending on their electronic effects and steric hindrance. This characteristic makes the compound valuable for studying molecular interactions in biochemical pathways.

Potential Biological Effects

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures may exhibit antimicrobial properties due to their ability to disrupt microbial cellular processes.

- Anticancer Properties : The compound's structure may influence its ability to interact with cancer-related targets, making it a candidate for further investigation in cancer therapy.

Research Findings

Several studies have explored the biological activity of this compound:

Case Study: Enzyme Interaction

In a study focusing on enzyme-catalyzed reactions, this compound was utilized as a substrate or inhibitor. Its binding affinity was assessed through various assays, revealing that the presence of halogen atoms significantly affected enzyme activity .

Biochemical Assays

The compound has been employed in biochemical assays to probe interactions with specific enzymes. For instance, it was shown to modulate the activity of certain key enzymes involved in metabolic pathways, influencing cellular responses and gene expression.

Applications in Research

This compound serves multiple roles in scientific research:

- Chemical Probes : It is used as a probe in biochemical assays to study enzyme interactions.

- Intermediate in Synthesis : The compound acts as an intermediate in synthesizing more complex organic molecules, which can be crucial for developing new pharmaceuticals .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential disruption of microbial processes; requires further investigation. |

| Anticancer | May interact with cancer-related targets; ongoing research needed. |

| Enzyme Interaction | Modulates enzyme activity; specific binding affinities influenced by halogens. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.